Atn-161

Catalog No.
S548433
CAS No.
262438-43-7
M.F
C23H35N9O8S
M. Wt
597.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atn-161

CAS Number

262438-43-7

Product Name

Atn-161

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide

Molecular Formula

C23H35N9O8S

Molecular Weight

597.6 g/mol

InChI

InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

MMHDBUJXLOFTLC-WOYTXXSLSA-N

SMILES

Array

solubility

Soluble in DMSO, soluble in water

Synonyms

Ac- Pro-His-Ser-Cys-Asn-NH2, Ac-PHSCN-NH2, acetyl-prolyl-histidyl-seryl-cysteinyl-asparaginamide

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N

The exact mass of the compound Atn-161 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ATN-161 (CAS 262438-43-7) is a synthetic, non-RGD-based pentapeptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin, functioning as a highly selective antagonist of integrins α5β1 and αvβ3 [1]. Unlike generic RGD peptides, ATN-161 features N-terminal acetylation and C-terminal amidation, which are critical for its structural stability and sustained bioactivity in physiological environments[1]. For scientific and industrial buyers, ATN-161 represents a procurement-critical reagent for anti-angiogenic research, targeted drug delivery formulation, and viral entry inhibition models, offering a mechanistically distinct, highly stable alternative to conventional integrin-binding mimetics.

Substituting ATN-161 with generic RGD-based integrin inhibitors (such as Cilengitide) or uncapped PHSCN sequences fundamentally compromises assay integrity and formulation stability[1]. Uncapped peptides are highly susceptible to rapid proteolytic degradation, drastically reducing their half-life and rendering them unsuitable for long-term in vitro assays or in vivo models [1]. Furthermore, competitive RGD-mimetics cannot replicate ATN-161's unique non-competitive binding outside the RGD pocket, a feature that is essential for decoupling specific α5β1-mediated signaling pathways from general RGD-dependent cellular adhesion processes [2]. Consequently, procurement must prioritize the precisely capped, non-RGD sequence of ATN-161 to ensure reproducible, mechanism-specific outcomes.

Terminal Capping Enhances Bioactivity and Formulation Stability

Modifying the raw PHSCN sequence via N-terminal acetylation and C-terminal amidation yields ATN-161, which exhibits a 30-fold increase in biological activity and stability compared to the uncapped peptide [1]. This structural capping prevents rapid exopeptidase degradation in physiological buffers and serum, ensuring sustained inhibition of cell invasion [2].

Evidence DimensionBiological activity and stability (cell invasion inhibition)
Target Compound DataATN-161 (Ac-PHSCN-NH2) demonstrates sustained stability and maximal activity.
Comparator Or BaselineUncapped PHSCN peptide
Quantified Difference30-fold increase in stability and bioactivity.
ConditionsIn vitro cell invasion and physiological stability assays.

Buyers formulating targeted delivery systems or conducting long-term cell assays must procure the capped ATN-161 to prevent rapid peptide degradation and ensure reproducible dosing.

Non-Competitive Binding for Distinct Assay Workflows

Unlike standard cyclic RGD peptides such as Cilengitide, ATN-161 binds to the β subunits of α5β1 and αvβ3 outside the RGD-binding pocket [1]. This non-competitive mechanism allows ATN-161 to inhibit specific fibronectin and viral spike protein interactions (e.g., ACE2/α5β1) without broadly competing for all RGD-dependent adhesion sites [2].

Evidence DimensionBinding site and mechanism
Target Compound DataATN-161 (Non-competitive, non-RGD binding)
Comparator Or BaselineCilengitide / RGD peptides (Competitive RGD-pocket binding)
Quantified DifferenceMechanistic divergence enabling selective blockade of α5β1-mediated signaling while preserving baseline RGD-dependent cellular adhesion.
ConditionsReceptor binding assays and molecular docking models.

For procurement in assay development, ATN-161 provides a mechanistically distinct tool for isolating non-RGD integrin pathways that standard RGD-mimetics cannot target selectively.

Sequence Fidelity and Purity-Linked Reproducibility

The precise spatial arrangement of the PHSCN sequence is critical for function. High-purity ATN-161 (≥98% HPLC) dose-dependently decreases VEGF-induced endothelial cell migration starting at 100 nM (P<0.001) [1]. In contrast, a scrambled peptide control (Ac-HSPNC-NH2) completely fails to inhibit capillary tube formation or migration, underscoring the necessity of sequence fidelity [1].

Evidence DimensionVEGF-induced cell migration and capillary tube formation
Target Compound DataATN-161 significantly inhibits migration at ≥100 nM.
Comparator Or BaselineScrambled peptide (Ac-HSPNC-NH2)
Quantified DifferenceComplete loss of anti-angiogenic activity in the scrambled sequence.
ConditionsIn vitro human choroidal endothelial cell (hCEC) migration and tube formation assays.

Procurement must mandate strict HPLC purity and sequence verification, as even minor sequence alterations or impurities will entirely abolish the compound's biological utility.

Synergistic Efficacy in Combination Models

In preclinical oncology models, the combination of ATN-161 with continuous 5-Fluorouracil (5-FU) infusion significantly outperforms single-agent therapy [1]. The combination yields a significant increase in apoptotic (TUNEL-positive) tumor cells (p<0.03) and a 21% decrease in endothelial cell number after 48 hours, whereas 5-FU alone fails to achieve this level of targeted anti-angiogenic synergy[1].

Evidence DimensionTumor cell apoptosis and endothelial cell reduction
Target Compound DataATN-161 + 5-FU (Significant increase in apoptosis, 21% decrease in ECs)
Comparator Or Baseline5-FU single-agent therapy
Quantified DifferenceStatistically significant enhancement in apoptosis (p<0.03) and vessel density reduction over monotherapy.
ConditionsIn vivo colorectal liver metastases murine model.

Researchers procuring materials for combination therapy models should select ATN-161 for its proven synergistic profile and non-overlapping toxicity with standard chemotherapeutics.

Targeted Drug Delivery Systems

Utilizing ATN-161 as a targeting ligand on polymersomes (e.g., SCID-Ps) or nanoparticles to direct chemotherapeutics specifically to α5β1-overexpressing cells, leveraging its high formulation stability and specific binding affinity[1].

Anti-Angiogenesis Assay Development

Employing ATN-161 as a positive control or mechanistic probe in hCEC migration and capillary tube formation assays, where its non-RGD binding mechanism provides distinct data compared to competitive RGD-mimetics [2].

Viral Entry Inhibition Models

Using ATN-161 in virology research to study the blockade of viral spike proteins that utilize the α5β1 integrin for host cell entry, exploiting its specific affinity for the integrin ectodomain without disrupting baseline RGD interactions [3].

Combination Oncology Workflows

Incorporating ATN-161 alongside standard cytotoxic agents in murine xenograft models to evaluate synergistic reductions in tumor volume and microvessel density, benefiting from its non-overlapping toxicity profile [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

9

Exact Mass

597.23293028 Da

Monoisotopic Mass

597.23293028 Da

Heavy Atom Count

41

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XW0H5LE42K

Sequence

PHSCN

Drug Indication

Investigated for use/treatment in brain cancer and cancer/tumors (unspecified).

Mechanism of Action

ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. Beta integrins, including beta(1), beta(3) and beta(5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions. Of particular interest to cancer progression is integrin alpha(5)beta(1) which is expressed on activated endothelial cells and plays a critical role in tumor angiogenesis. Likewise alpha(5)beta(1) integrin is also present on many tumor cells where is plays a key role in adhesion and migration and hence blocking this integrin can affect tumor progression both directly and also indirectly through the prevention of angiogenesis.

Other CAS

262438-43-7

Wikipedia

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide

Dates

Last modified: 08-15-2023
1: Dai W, Yang T, Wang X, Wang J, Zhang X, Zhang Q. PHSCNK-Modified and doxorubicin-loaded liposomes as a dual targeting system to integrin-overexpressing tumor neovasculature and tumor cells. J Drug Target. 2010 May;18(4):254-63. PubMed PMID: 19824864.
2: Doñate F, Parry GC, Shaked Y, Hensley H, Guan X, Beck I, Tel-Tsur Z, Plunkett ML, Manuia M, Shaw DE, Kerbel RS, Mazar AP. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth. Clin Cancer Res. 2008 Apr 1;14(7):2137-44. PubMed PMID: 18381955.
3: Danese S, Sans M, Spencer DM, Beck I, Doñate F, Plunkett ML, de la Motte C, Redline R, Shaw DE, Levine AD, Mazar AP, Fiocchi C. Angiogenesis blockade as a new therapeutic approach to experimental colitis. Gut. 2007 Jun;56(6):855-62. Epub 2006 Dec 14. PubMed PMID: 17170016.
4: Chidlow JH Jr, Langston W, Greer JJ, Ostanin D, Abdelbaqi M, Houghton J, Senthilkumar A, Shukla D, Mazar AP, Grisham MB, Kevil CG. Differential angiogenic regulation of experimental colitis. Am J Pathol. 2006 Dec;169(6):2014-30. PubMed PMID: 17148665; PubMed Central PMCID: PMC1762465.
5: Khalili P, Arakelian A, Chen G, Plunkett ML, Beck I, Parry GC, Doñate F, Shaw DE, Mazar AP, Rabbani SA. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo. Mol Cancer Ther. 2006 Sep;5(9):2271-80. PubMed PMID: 16985061.
6: Cianfrocca ME, Kimmel KA, Gallo J, Cardoso T, Brown MM, Hudes G, Lewis N, Weiner L, Lam GN, Brown SC, Shaw DE, Mazar AP, Cohen RB. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours. Br J Cancer. 2006 Jun 5;94(11):1621-6. PubMed PMID: 16705310; PubMed Central PMCID: PMC2361324.
7: Stoeltzing O, Liu W, Reinmuth N, Fan F, Parry GC, Parikh AA, McCarty MF, Bucana CD, Mazar AP, Ellis LM. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice. Int J Cancer. 2003 Apr 20;104(4):496-503. PubMed PMID: 12584749.

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